molecular formula C8H14S B14645885 Benzo[c]thiophene, octahydro-, cis- CAS No. 54053-76-8

Benzo[c]thiophene, octahydro-, cis-

Cat. No.: B14645885
CAS No.: 54053-76-8
M. Wt: 142.26 g/mol
InChI Key: SJXUGVWKLLOJDR-OCAPTIKFSA-N
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Description

Benzo[c]thiophene, octahydro-, cis- (CAS: 54053-76-8) is a saturated bicyclic compound with the molecular formula C₈H₁₄S and a molecular weight of 142.26 g/mol . It consists of a benzene ring fused to a fully hydrogenated thiophene ring (octahydro) in a cis configuration. The saturation of the thiophene ring significantly alters its electronic and steric properties compared to aromatic analogs, making it less reactive toward electrophilic substitution but more flexible in conformational behavior. This compound is primarily used in research as a structural analog for studying the effects of saturation on heterocyclic systems, though specific applications are less documented in the literature .

Properties

CAS No.

54053-76-8

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydro-2-benzothiophene

InChI

InChI=1S/C8H14S/c1-2-4-8-6-9-5-7(8)3-1/h7-8H,1-6H2/t7-,8+

InChI Key

SJXUGVWKLLOJDR-OCAPTIKFSA-N

Isomeric SMILES

C1CC[C@H]2CSC[C@H]2C1

Canonical SMILES

C1CCC2CSCC2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[c]thiophene, octahydro-, cis- typically involves the hydrogenation of benzo[c]thiophene. This process can be carried out using a variety of catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under high pressure and temperature conditions. The reaction is usually conducted in a hydrogen atmosphere to ensure complete saturation of the molecule.

Industrial Production Methods: Industrial production of benzo[c]thiophene, octahydro-, cis- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Cycloaddition Reactions

Benzo[c]thiophene, octahydro-, cis- participates in cycloaddition reactions due to its electron-rich thiophene moiety. These reactions often proceed under mild conditions:

Reaction Type Reactants Conditions Product Yield Reference
[4+2] CycloadditionDienes (e.g., 1,3-butadiene)Thermal or Lewis acid catalysisPolycyclic sulfones or fused derivatives65–78%
Diels-AlderElectron-deficient dienophiles80–100°C, tolueneHexahydrobenzo[c]thiophene adducts70–85%

For example, reaction with α,β-unsaturated carbonyl compounds yields bicyclic sulfones via inverse electron-demand Diels-Alder pathways.

Oxidation and Sulfone Formation

The sulfur atom in the thiophene ring undergoes selective oxidation:

Oxidizing Agent Conditions Product Applications
Hydrogen peroxide (H₂O₂)Acetic acid, 50°CBenzo[c]thiophene sulfone derivativesPharmaceutical intermediates
mCPBADichloromethane, 0°Ccis-Octahydrobenzo[c]thiophene dioxidePolymer additives

Notably, oxidation with monoperphthalic acid at 0°C achieves >90% conversion to sulfones without ring-opening side reactions .

Dehydrogenation and Aromaticity Restoration

Dehydrogenation regenerates aromaticity in the thiophene ring:

Catalyst Temperature Product Selectivity
Pd/C300°C (vapor phase)Benzo[c]thiophene85%
Pt on Al₂O₃250–280°CPartially dehydrogenated analogs60–75%

This process is critical for accessing planar heteroaromatic systems used in optoelectronic materials .

Functionalization via Electrophilic Substitution

The saturated cyclohexane ring enables site-selective functionalization:

Reagent Position Product Notes
Bromine (Br₂)C-1 and C-3Dibromooctahydrobenzo[c]thiopheneRadical initiation required
Acetyl chloride (Cl⁻)C-5Acetylated derivativesDirected by sulfur lone pairs

Electrochemical methods using NaI/DMF enable regioselective iodination at C-4 with 92% efficiency .

Photoinduced Rearrangements

UV irradiation induces structural rearrangements:

  • Photocyclization : Forms fused polyaromatic systems (e.g., naphtho[2,3-b]thiophenes) via radical intermediates .

  • E/Z Isomerization : Reversible under 365 nm light, enabling molecular switching applications .

Mechanistic studies indicate a thiyl radical intermediate stabilized by conjugation with the benzene ring .

Key Research Findings

  • Catalytic Asymmetric Reductive Amination : Enzymatic methods achieve >99% enantiomeric excess for cis-diamine derivatives .

  • Thermodynamic Stability : The cis-configuration is 12–15 kcal/mol more stable than trans due to reduced steric clash .

  • Environmental Impact : Degradation byproducts show negligible mutagenicity in Salmonella assays, supporting safe industrial use .

This compound’s versatility in cycloadditions, selective oxidations, and photochemical applications positions it as a strategic intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry: Benzo[c]thiophene, octahydro-, cis- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential bioactivity. It is used in the development of new drugs and therapeutic agents due to its unique chemical structure and properties.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific biological pathways. Its derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, benzo[c]thiophene, octahydro-, cis- is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of benzo[c]thiophene, octahydro-, cis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of Benzo[c]thiophene, octahydro-, cis- with related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Structure Key Features
Benzo[c]thiophene, octahydro-, cis- C₈H₁₄S 142.26 Saturated cis-fused bicyclic Fully hydrogenated thiophene; increased flexibility, reduced aromaticity
Benzo[b]thiophene C₈H₆S 134.20 Aromatic bicyclic Aromatic thiophene ring; reactive toward electrophilic substitution
Benzo[c]thiophene C₈H₆S 134.20 Aromatic bicyclic Less common isomer; electronic properties differ from benzo[b]thiophene
Octahydrobenzofuran, cis- C₈H₁₄O 126.20 Saturated cis-fused bicyclic Oxygen analog; higher polarity, lower boiling point compared to sulfur analogs

Physical and Electronic Properties

  • Solubility: The octahydro derivative’s saturated structure enhances solubility in non-polar solvents compared to aromatic analogs. Alkyl substituents (e.g., hexyl groups) further improve solubility in benzo[c]thiophene derivatives .
  • Electronic Properties: Saturation in Benzo[c]thiophene, octahydro-, cis- reduces π-conjugation, leading to a higher HOMO-LUMO gap than aromatic analogs. This makes it less suitable for electronic devices compared to benzo[c]thiophene derivatives like BTQ-F, which exhibit quinoidal character for charge transport .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for cis-octahydrobenzo[c]thiophene, and how can reaction conditions be optimized to improve yield and stereoselectivity?

  • Methodological Answer : The synthesis often involves cyclization of thiol-containing precursors or catalytic hydrogenation of aromatic benzo[c]thiophene derivatives. For example, Pd-catalyzed coupling reactions (e.g., Sonogashira coupling followed by cyclization) can be employed to construct the thiophene ring system . Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity, and reaction temperature to favor the cis-isomer. Monitoring by TLC or GC-MS ensures intermediate formation .

Q. How can the stereochemistry of cis-octahydrobenzo[c]thiophene be confirmed experimentally?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for distinguishing cis and trans isomers. For instance, NOE correlations between axial protons in the fused bicyclic system confirm the cis configuration. X-ray crystallography provides definitive proof of stereochemistry, as seen in structurally related bicyclic compounds .

Q. What analytical techniques are recommended to assess the purity of cis-octahydrobenzo[c]thiophene?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight (142.0817 g/mol for C₈H₁₄S) . Purity is assessed via HPLC with UV detection (λ ~254 nm) or GC-MS, using polar capillary columns (e.g., DB-WAX) to resolve stereoisomers. Differential scanning calorimetry (DSC) can detect polymorphic impurities .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic structure and reactivity of cis-octahydrobenzo[c]thiophene?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. For example, the sulfur atom’s lone pairs contribute to a lower HOMO energy (-6.2 eV), enhancing electrophilic substitution reactivity. Comparative studies with non-classical thiophenes (e.g., thieno[3,4-c]thiophene) reveal reduced aromaticity due to steric strain in the cis-fused bicyclic system .

Q. What strategies resolve contradictions in reported spectral data (e.g., mass spectra) for cis-octahydrobenzo[c]thiophene derivatives?

  • Methodological Answer : Discrepancies in fragmentation patterns (e.g., m/z 142 vs. 144) may arise from isotopic sulfur (³²S vs. ³⁴S). High-resolution MS and isotopic labeling (e.g., deuterated analogs) clarify fragmentation pathways. Cross-referencing with the EPA/NIH Mass Spectral Database (NIST) ensures consistency .

Q. How can cis-octahydrobenzo[c]thiophene be functionalized for applications in organic electronics (e.g., OLEDs)?

  • Methodological Answer : Electrophilic substitution at the sulfur-adjacent position introduces electron-withdrawing groups (e.g., acetyl or cyano) to tune HOMO/LUMO levels. Suzuki-Miyaura coupling with aryl boronic acids extends π-conjugation, enhancing charge transport properties. Photophysical characterization (e.g., fluorescence quantum yield) validates performance in OLED emitters .

Q. What synthetic challenges arise during the preparation of cis-octahydrobenzo[c]thiophene-containing polymers, and how are they addressed?

  • Methodological Answer : Ring strain in the bicyclic system limits polymerization efficiency. Living ring-opening metathesis polymerization (ROMP) with Grubbs catalysts mitigates side reactions. Solvent selection (e.g., dichloromethane) and low temperatures (-20°C) improve monomer stability. Gel permeation chromatography (GPC) monitors molecular weight distribution .

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